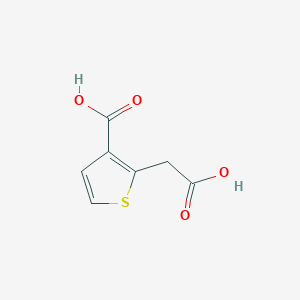

2-(羧甲基)噻吩-3-羧酸

描述

2-(Carboxymethyl)thiophene-3-carboxylic acid is a chemical compound with the molecular weight of 186.19 . It is a powder at room temperature .

Synthesis Analysis

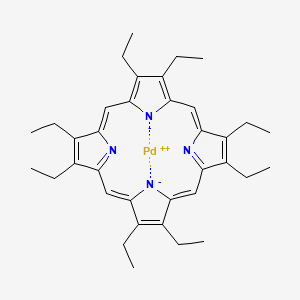

The synthesis of thiophene derivatives, including 2-(Carboxymethyl)thiophene-3-carboxylic acid, involves various methods. One method involves the use of a bis(alkoxo)palladium complex as a catalyst for the direct C-H arylation of thiophenes . Another method involves a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K . These methods can couple aryl or heteroaryl bromides with thiophenes bearing electron-donating or electron-withdrawing groups .Molecular Structure Analysis

The molecular structure of 2-(Carboxymethyl)thiophene-3-carboxylic acid can be represented by the InChI code: 1S/C7H6O4S/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H,8,9)(H,10,11) . The InChI Key is RUFLXAZKSIUZLY-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 2-(Carboxymethyl)thiophene-3-carboxylic acid are diverse. For instance, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . Trithiocarbonate anions (CS32-) can be generated in situ from CS2 and KOH in dimethyl sulfoxide and used as a novel S2- synthon for the synthesis of 2,5-disubstituted thiophenes from 1,3-butadiynes .Physical And Chemical Properties Analysis

2-(Carboxymethyl)thiophene-3-carboxylic acid is a powder at room temperature . It has a melting point of 207-209 degrees Celsius .科学研究应用

催化和有机合成

2-(羧甲基)噻吩-3-羧酸及其衍生物在催化和有机合成中发挥着重要作用。例如,噻吩-2-羧酸在铑/银催化的氧化偶联下可与烯烃发生区域选择性烯基化,而不会发生脱羧反应。该方法适用于多种底物,包括溴代噻吩羧酸和呋喃-2-羧酸,以及苯乙烯和丙烯酸酯,证明了其在有机合成中的通用性 (Iitsuka 等人,2013 年)。此外,钌催化的噻吩-2-羧酸与烯烃的氧化乙烯基化通过定向 C-H 键断裂高效生成 3-乙烯基化产物,拓宽了基于噻吩的分子功能化的可能性 (Ueyama 等人,2011 年)。

材料科学和电化学应用

噻吩衍生物(包括与 2-(羧甲基)噻吩-3-羧酸相关的衍生物)在材料科学中得到了广泛应用,特别是在导电聚合物的开发中。例如,通过保护 3-噻吩乙酸的羧基合成的噻吩衍生物用于电化学 DNA 传感器。这些传感器展示了特定的电化学特性,并且在生物识别中很有效,表明了它们在生物传感应用中的潜力 (Kang 等人,2004 年)。在另一项研究中,由 3-甲基噻吩和 3-噻吩乙酸组成的亚氨二乙酸 (IDA) 改性的导电共聚物电极用于电化学检测铜离子,展示了噻吩衍生物在环境监测中的应用 (Lin 等人,2009 年)。

制药和生物医学研究

含噻吩的化合物因其在制药和生物医学应用中的潜力而被探索。一些噻吩衍生物表现出抗癌、抗菌、抗病毒和抗氧化活性。已经报道了新型含噻吩化合物(例如结合噻吩和苯并咪唑或 1,2,4-三唑部分的化合物)的合成。这些化合物显示出作为抗菌和抗真菌剂的希望,突出了噻吩衍生物在开发新治疗剂中的潜力 (Mabkhot 等人,2017 年)。

安全和危害

The safety information for 2-(Carboxymethyl)thiophene-3-carboxylic acid indicates that it should be handled with care. It is advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

作用机制

Target of Action

Thiophene derivatives have been known to interact with a variety of biological targets . For instance, some thiophene-based analogs have shown potential as biologically active compounds, playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target and the context of the interaction.

Biochemical Pathways

Thiophene derivatives have been known to influence a variety of biochemical pathways depending on their specific targets . The downstream effects would be dependent on the specific pathway and the context of the interaction.

Result of Action

Some thiophene derivatives have been found to inhibit the proliferation of tumor cells derived from t-lymphoma, prostate, kidney, and liver cancer . The specific effects of 2-(Carboxymethyl)thiophene-3-carboxylic acid would depend on its specific targets and the context of the interaction.

属性

IUPAC Name |

2-(carboxymethyl)thiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFLXAZKSIUZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-(2-oxothiolan-3-yl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2883408.png)

![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2883415.png)

![N-(2-(furan-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2883417.png)

![Ethyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2883419.png)

![2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B2883421.png)

![2-[(2-ethylphenyl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2883422.png)

![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2883423.png)

![(Z)-5-chloro-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2883425.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2883426.png)